Pipes sodium

Description

Propriétés

IUPAC Name |

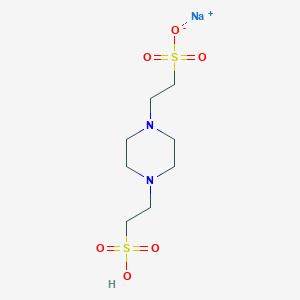

sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGAIRCLBMGXCZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5625-37-6 (Parent) | |

| Record name | PIPES monosodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9064893 | |

| Record name | 1,4-Piperazinediethanesulfonic acid, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Powder; [Alfa Aesar MSDS] | |

| Record name | PIPES monosodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10010-67-0 | |

| Record name | PIPES monosodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen piperazine-1,4-diethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Temperature-Dependent pKa of PIPES Sodium Salt: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES, is a zwitterionic biological buffer that has become a staple in a wide array of biochemical and molecular biology applications. As one of the "Good's buffers," it is prized for its pKa near physiological pH, minimal metal ion binding, and high aqueous solubility.[1] The sodium salt of PIPES is frequently used to prepare buffer solutions. However, for experiments requiring precise pH control, a critical understanding of the temperature-dependent nature of the pKa of PIPES is paramount. This technical guide provides a comprehensive overview of the pKa of PIPES sodium salt at various temperatures, detailed experimental protocols for its use, and a visualization of its application in a common biochemical assay.

Data Presentation: pKa of this compound Salt at Various Temperatures

The pKa of a buffer is the pH at which the concentrations of the acidic and basic species are equal. For many biological buffers, including PIPES, the pKa is temperature-dependent. The temperature coefficient for the pKa of PIPES is approximately -0.0085 per degree Celsius.[2] This signifies that for every one-degree Celsius increase in temperature, the pKa of PIPES decreases by about 0.0085 units, leading to a lower pH.[2]

| Temperature (°C) | pKa of PIPES |

| 20 | 6.80[2] |

| 25 | 6.76[2] |

| 37 | 6.66[2] |

This temperature-induced shift in pKa is a crucial factor to consider when preparing and using PIPES buffer for experiments conducted at temperatures other than the temperature of preparation. For instance, a PIPES buffer prepared to a pH of 7.0 at room temperature (around 25°C) will have a lower pH when used at a common physiological temperature of 37°C.[2]

Experimental Protocols

To ensure accuracy and reproducibility in experiments utilizing PIPES buffer, it is essential to follow standardized protocols for its preparation and for the calibration of pH measurement equipment.

Protocol 1: Preparation of a 0.1 M PIPES Buffer Solution

Materials:

-

PIPES, free acid (MW: 302.37 g/mol )

-

Sodium hydroxide (NaOH) solution, 1 M

-

Deionized water

-

Calibrated pH meter with a temperature probe

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Weighing the PIPES: To prepare 1 liter of a 0.1 M PIPES solution, weigh out 30.24 g of PIPES free acid.

-

Initial Dissolution: Add the PIPES powder to a beaker containing approximately 800 mL of deionized water. The free acid form of PIPES has low solubility in water.

-

pH Adjustment: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring the suspension. Slowly add the 1 M NaOH solution dropwise. As the NaOH is added, the PIPES will dissolve.

-

Equilibration and Final pH Adjustment: Immerse the calibrated pH electrode and temperature probe into the solution. It is crucial to perform this step at the intended experimental temperature. For example, if the experiment will be conducted at 37°C, the buffer solution should be warmed to 37°C before the final pH adjustment. Continue to add NaOH dropwise until the desired pH is reached and stable.

-

Final Volume Adjustment: Once the target pH is achieved at the desired temperature, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

-

Storage: Store the buffer solution at 4°C. Before use, it is imperative to allow the buffer to equilibrate to the experimental temperature and re-verify the pH.

Protocol 2: pH Meter Calibration at a Specific Temperature

Materials:

-

pH meter with an automatic temperature compensation (ATC) probe

-

Standard pH calibration buffers (e.g., pH 4.0, 7.0, and 10.0)

-

Beakers

-

Deionized water

Procedure:

-

Equilibrate Buffers: Place the standard pH calibration buffers in a water bath set to the desired experimental temperature and allow them to equilibrate.

-

Rinse and Dry: Rinse the pH electrode and ATC probe with deionized water and gently blot them dry with a lint-free tissue.

-

First Point Calibration: Immerse the electrode and probe in the pH 7.0 buffer. Allow the reading to stabilize and then calibrate the meter to this value.

-

Rinse and Dry: Repeat the rinsing and drying procedure.

-

Second Point Calibration: Immerse the electrode and probe in either the pH 4.0 or pH 10.0 buffer, depending on the expected pH range of your experimental solution. Allow the reading to stabilize and calibrate the meter.

-

Third Point Calibration (Optional but Recommended): For greater accuracy, rinse and dry the electrode and probe again and perform a third calibration with the remaining standard buffer.

-

Verification: After calibration, measure the pH of one of the standard buffers to ensure the calibration was successful. The pH meter is now calibrated for measurements at the specified temperature.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Enzyme Kinetics Assay Workflow

PIPES buffer is an excellent choice for many enzyme kinetics assays due to its pKa in the physiological range and its low propensity to bind most metal ions, which can be crucial for the activity of certain enzymes.[3] The following diagram illustrates a typical workflow for an enzyme kinetics assay where PIPES buffer is used to maintain a stable pH environment.

Caption: A typical workflow for an enzyme kinetics assay using PIPES buffer.

Conclusion

The selection of an appropriate buffer is a critical determinant of success in many biological and biochemical experiments. This compound salt offers many advantages as a biological buffer, but its temperature-sensitive pKa necessitates careful consideration during experimental design and execution. By understanding the quantitative relationship between temperature and pKa, adhering to rigorous preparation and calibration protocols, and recognizing its role in specific experimental workflows, researchers can effectively harness the benefits of PIPES buffer to ensure the accuracy and reproducibility of their results. This in-depth guide provides the foundational knowledge for the informed and precise use of PIPES in research, scientific, and drug development settings.

References

chemical properties of piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt

An In-depth Technical Guide on the Chemical Properties of Piperazine-N,N′-bis(2-ethanesulfonic acid) Sodium Salt

Introduction

Piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES, is a zwitterionic biological buffer first described by Good and his colleagues.[1][2][3][4] It is a member of the ethanesulfonic acid buffer series, developed to meet several criteria for use in biological research: a pKa near physiological pH, high water solubility, chemical and enzymatic stability, and minimal interaction with biological components.[2][5] The free acid form of PIPES has low solubility in water; therefore, its sodium salt, piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt, is frequently used to significantly increase solubility and facilitate the preparation of buffer solutions.[2][5][6]

This guide provides a comprehensive overview of the core chemical properties of PIPES sodium salt, focusing on its physicochemical characteristics, stability, reactivity, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound salt are summarized in the tables below. These characteristics make it a reliable choice for a multitude of applications, including cell culture, protein purification, histology, and biochemical assays.[1][2]

Table 1: General Physicochemical Properties of this compound Salt

| Property | Value | References |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt | [7][8] |

| Synonyms | Na-PIPES, PIPES monosodium salt | [7][9] |

| Molecular Formula | C₈H₁₇N₂NaO₆S₂ | [8][9][10] |

| Molecular Weight | 324.35 g/mol | [8][9][10] |

| Appearance | White crystalline powder | [7][10][11] |

| Melting Point | >300 °C (decomposes) | [2][10] |

| Effective pH Range | 6.1 – 7.5 | [1][2][4][7][10][12][13][14][15][16][17][18][19] |

| pKa (at 25°C) | 6.76 | [1][14][20] |

| Solubility | Soluble in water, with solubility increasing as pH is raised. | [1][2][6][18] |

| 250 mg/mL in 0.1 N NaOH | [7][8][10] |

Temperature Dependence of pKa

A critical property of any buffer is the effect of temperature on its pKa. The pKa of PIPES decreases as the temperature increases, which must be accounted for when preparing buffers for experiments conducted at temperatures other than 25°C.[1][20] For instance, a buffer prepared to pH 7.0 at 25°C will have a lower pH at 37°C.[20] The pH should always be adjusted at the temperature at which the experiment will be performed.[1]

Table 2: pKa of PIPES at Various Temperatures

| Temperature (°C) | pKa Value | ΔpKa/°C | References |

| 20 | 6.80 | -0.0085 | [20][21][22] |

| 25 | 6.76 | -0.0085 | [20][21] |

| 37 | 6.66 | -0.0085 | [20][21] |

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of PIPES buffer.

-

Solid Form : As a crystalline powder, this compound salt is stable for years when stored at room temperature in a tightly sealed, dry, and light-resistant container.[5][10][15][16][23][24]

-

Solution Form : In its aqueous form, the buffer is stable for several weeks when refrigerated at 4°C and for 1-2 weeks at room temperature.[24] For long-term storage, sterile-filtered stock solutions should be stored at 4°C or, for extended periods, in aliquots at -20°C.[3][14]

-

Thermal Stability : PIPES solutions can withstand brief heating to 60-80°C.[24] However, autoclaving is not recommended for sterilization . The high temperature (121°C) and pressure of autoclaving can cause the piperazine ring to degrade, leading to a significant pH shift, loss of buffering capacity, and the formation of interfering byproducts.[12][24]

-

Light Sensitivity : While relatively stable under normal indoor lighting, prolonged exposure to high-intensity light (e.g., UV) may cause slow photooxidative degradation.[24] It is advisable to store stock solutions in amber or opaque bottles.[24]

-

Sterilization : The strongly recommended method for sterilizing PIPES buffer solutions is filtration through a 0.22 µm membrane filter.[3][12][14] This process effectively removes microbial contaminants without compromising the chemical integrity of the buffer.[12]

Reactivity and Chemical Compatibility

PIPES was specifically designed for minimal interaction with biological systems.

-

Metal Ion Chelation : A primary advantage of PIPES is its negligible capacity to form complexes with most metal ions, particularly divalent cations like calcium (Ca²⁺), magnesium (Mg²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][13][18][24][25][26] This is due to the molecular structure of PIPES, which lacks functional groups that readily form stable coordinate bonds with these ions.[25] This property makes it an excellent choice for studying metalloenzymes or in assays where metal ion concentration is a critical parameter.[4][13][25]

-

Redox Reactions : PIPES is not suitable for use in experiments involving redox reactions .[2][18] The piperazine ring in the PIPES molecule can undergo a one-electron oxidation to form radical cations.[4] These radicals can interfere with the reaction, damage enzymes or other molecules, and lead to inaccurate results, particularly in the presence of strong oxidizing agents.[2][4]

-

Assay Compatibility : PIPES is compatible with the bicinchoninic acid (BCA) protein assay.[2]

Experimental Protocols

The following protocols provide standardized methodologies for the preparation and use of PIPES buffer.

Protocol 1: Preparation of 1 L of 0.1 M PIPES Buffer Solution

This protocol details the steps to prepare a 0.1 M PIPES buffer solution from its free acid form, adjusting the pH to a target value (e.g., 7.2).

Materials and Reagents:

-

PIPES, free acid (MW: 302.37 g/mol )

-

High-purity deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter with a temperature probe

-

Magnetic stirrer and stir bar

-

1 L beaker and 1 L volumetric flask

-

(Optional) 0.22 µm sterile filter unit

Procedure:

-

Weigh PIPES: Accurately weigh 30.24 g of PIPES free acid and add it to a 1 L beaker.[21]

-

Initial Slurry: Add approximately 800 mL of dH₂O to the beaker. The PIPES free acid has low solubility and will form a cloudy suspension.[3][14][21]

-

Solubilization and pH Adjustment:

-

Place the beaker on a magnetic stirrer and begin agitation.

-

Immerse the calibrated pH electrode and temperature probe into the suspension. Ensure the meter is set to the intended final temperature of the experiment.[20]

-

Slowly add the 10 N NaOH solution dropwise. The PIPES powder will begin to dissolve as the pH increases and the sulfonic acid groups are deprotonated.[3][14][21]

-

Continue adding NaOH while monitoring the pH until all the powder has dissolved and the pH has stabilized at the target value (e.g., 7.2).[21]

-

-

Final Volume Adjustment:

-

Carefully transfer the clear solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of dH₂O and add the rinsing to the flask to ensure a complete transfer.

-

Add dH₂O to bring the final volume to exactly 1 L.[21]

-

Cap the flask and invert several times to ensure thorough mixing.

-

-

Sterilization and Storage:

Protocol 2: Experimental Workflow for an Enzyme Kinetics Assay

This protocol provides a generalized workflow for conducting an enzyme kinetics assay using PIPES buffer, leveraging its low metal-binding capacity.

Materials:

-

Enzyme of interest

-

Substrate

-

PIPES buffer stock solution (e.g., 1 M, pH 6.8)

-

Required cofactors or metal ions (if any)

-

Spectrophotometer or other detection instrument

Procedure:

-

Prepare Assay Buffer: Dilute the PIPES stock solution with deionized water to the desired final concentration (e.g., 50 mM).[17] Adjust the pH to the optimal value for the enzyme at the experimental temperature.

-

Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors using the prepared PIPES assay buffer.[17]

-

Assay Setup: In a cuvette or microplate well, combine the assay buffer and substrate solution. If required, add any cofactors.[17]

-

Pre-incubation: Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C) for several minutes.[17]

-

Initiate Reaction: Add the enzyme solution to the reaction mixture to start the reaction.[17]

-

Measure Activity: Immediately place the sample in the detection instrument and monitor the formation of the product or consumption of the substrate over time by measuring the change in absorbance, fluorescence, or other signal.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Repeat steps 3-6 with varying substrate concentrations to determine kinetic parameters like Kₘ and Vₘₐₓ.

References

- 1. benchchem.com [benchchem.com]

- 2. PIPES | 5625-37-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. This compound salt, 10010-67-0, P2949, Sigma-Aldrich [sigmaaldrich.com]

- 8. rpicorp.com [rpicorp.com]

- 9. This compound | C8H17N2NaO6S2 | CID 23670851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. You are being redirected... [bio-world.com]

- 11. PIPES sesquisodium salt [sorachim.com]

- 12. benchchem.com [benchchem.com]

- 13. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. benchchem.com [benchchem.com]

- 15. Can The PIPES Buffer Be Placed At Room Temperature? - News [hbynm.com]

- 16. Can PIPES buffer be placed at room temperature? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. GOODâs BuffersââPIPES and HEPES [yacooscience.com]

- 19. PIPES | 5625-37-6 | FP11594 | Biosynth [biosynth.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. promega.com [promega.com]

- 23. PIPES buffer stability: Effects of temperature and storage [yunbangpharm.com]

- 24. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]

- 25. benchchem.com [benchchem.com]

- 26. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

An In-depth Technical Guide to the Buffering Mechanism of PIPES Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physicochemical properties and buffering mechanism of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), a zwitterionic buffer widely used in biological and biochemical research. As one of the original "Good's buffers," PIPES is valued for its pKa near physiological pH, high water solubility in its salt form, minimal interaction with biological components, and negligible binding of divalent metal ions.[1][2][3][4] This document outlines its core principles, presents quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding for its application in research and development.

Core Physicochemical Properties

PIPES was developed to meet several critical criteria for a biological buffer, including resistance to enzymatic degradation and minimal absorption of visible and UV light.[5] Its effectiveness is centered around its pKa of approximately 6.76 at 25°C, which provides a reliable buffering range between pH 6.1 and 7.5.[3][4] The free acid form of PIPES has low solubility in water; therefore, it is typically prepared by dissolving the free acid in an aqueous solution of a base like sodium hydroxide (NaOH) or by using its more soluble sodium salt forms (monosodium or disodium salt).[2][6][7]

The Mechanism of Buffering Action

The buffering capacity of PIPES is a function of the equilibrium between its zwitterionic (protonated) form and its anionic (deprotonated) form. PIPES has two sulfonic acid groups and two tertiary amino groups. The pKa near 6.8 corresponds to the dissociation of a proton from one of the piperazine ring's nitrogen atoms.

The equilibrium can be represented as:

H-PIPES (Zwitterion/Acid) ⇌ PIPES⁻ (Anion/Conjugate Base) + H⁺

According to Le Châtelier's principle, this equilibrium shifts to counteract changes in hydrogen ion (H⁺) concentration:[8]

-

Addition of Acid (H⁺): If an acid is introduced into the buffer solution, the concentration of H⁺ increases. The equilibrium will shift to the left. The anionic conjugate base (PIPES⁻) combines with the excess H⁺ ions to form the zwitterionic acid (H-PIPES), thus resisting a significant drop in pH.[9]

-

Addition of Base (OH⁻): If a base is added, it introduces hydroxide ions (OH⁻), which neutralize H⁺ ions to form water. This decrease in H⁺ concentration causes the equilibrium to shift to the right. The zwitterionic H-PIPES releases a proton to replenish the consumed H⁺, thereby resisting a significant increase in pH.[9]

This dynamic equilibrium allows the PIPES buffer to maintain a relatively stable pH within its effective range, making it ideal for a variety of biological experiments, including cell culture, enzyme assays, and electron microscopy.[4][10][11]

Caption: The buffering action of PIPES relies on an acid-base equilibrium.

Data Presentation

Quantitative data for PIPES buffer is summarized below for easy reference and comparison.

Table 1: Core Physicochemical Properties of PIPES

| Parameter | Value | Reference(s) |

|---|---|---|

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [3][12] |

| Molecular Weight | 302.37 g/mol | [4][10][12] |

| pKa (at 25°C) | 6.76 | [4] |

| Effective pH Range (at 25°C) | 6.1 – 7.5 | [3][4][10] |

| ΔpKa/°C | -0.0085 | [4][5][13] |

| Water Solubility (Free Acid) | ~1 g/L (at 100°C) | [2][5] |

| Metal Ion Binding | Negligible |[1][2][4] |

Table 2: Temperature Dependence of PIPES pKa

The pKa of PIPES is sensitive to temperature, which is a critical consideration for experiments conducted at temperatures other than 25°C.[4][14][15] The pH of the buffer should always be adjusted at the intended experimental temperature.[4] The change in pKa per degree Celsius (ΔpKa/°C) is -0.0085.

| Temperature (°C) | Calculated pKa |

| 4 | 6.94 |

| 20 | 6.80 |

| 25 | 6.76 |

| 37 | 6.66 |

Calculated based on pKa at 25°C and ΔpKa/°C of -0.0085.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M PIPES Buffer Solution (pH 7.2)

This protocol describes the preparation of a PIPES buffer solution from its free acid form.

Materials:

-

PIPES, Free Acid (MW: 302.37 g/mol )

-

Sodium Hydroxide (NaOH), 10 M solution

-

High-purity, deionized water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Methodology:

-

Weigh PIPES: Weigh 30.24 g of PIPES free acid powder.

-

Initial Dissolution: Add the PIPES powder to a beaker containing approximately 800 mL of deionized water. The PIPES free acid will not dissolve completely.[7]

-

Adjust pH: While stirring the suspension, slowly add the 10 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter. The PIPES powder will dissolve as the pH increases and it converts to its sodium salt form.[6]

-

Final pH Adjustment: Continue adding NaOH until the pH of the solution stabilizes at 7.2.

-

Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1000 mL.

-

Sterilization (Optional): If required for sterile applications like cell culture, the buffer solution should be sterilized by filtration through a 0.22 µm filter.[11] Autoclaving has also been reported as successful.[5]

-

Storage: Store the buffer solution at 4°C.[11]

Caption: Workflow for preparing a PIPES buffer solution from its free acid.

Protocol 2: Experimental Determination of pKa via Titration

This protocol outlines the method for determining the pKa of PIPES by generating a titration curve.

Materials:

-

0.1 M PIPES solution (prepared with free acid, pH unadjusted)

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

Methodology:

-

Prepare Sample: Place 100 mL of the 0.1 M PIPES solution into a 250 mL beaker with a magnetic stir bar. Place the calibrated pH electrode in the solution.

-

Initial Reading: Record the initial pH of the PIPES solution.

-

Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).

-

Record Data: After each increment of NaOH is added and the pH reading has stabilized, record the total volume of NaOH added and the corresponding pH. Continue this process until the pH is well past the expected pKa (e.g., until pH 9.0).

-

Data Analysis: Plot the recorded pH values (y-axis) against the total volume of NaOH added (x-axis) to generate a titration curve.

-

Determine pKa: Identify the "equivalence point," which is the point of maximum slope on the curve. The "half-equivalence point" is the volume of NaOH that is exactly half of the volume required to reach the equivalence point. The pKa is the pH value at this half-equivalence point, which corresponds to the midpoint of the flat buffering region of the curve.[4]

Caption: Workflow for the experimental determination of pKa via titration.

References

- 1. Biological buffers pKa calculation [reachdevices.com]

- 2. Why use PIPES Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]

- 3. PIPES - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. What is Pipes buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. Attention to details when using Good's buffer PIPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. Buffer solution - Wikipedia [en.wikipedia.org]

- 9. JEE Notes on Mechanism of Buffering Action [unacademy.com]

- 10. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Pipes | C8H18N2O6S2 | CID 79723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. itwreagents.com [itwreagents.com]

- 14. medium.com [medium.com]

- 15. researchgate.net [researchgate.net]

The Genesis of Stability: A Technical Guide to the Discovery and Application of Good's Buffers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and biochemical research, the meticulous control of pH is not merely a matter of procedural fidelity; it is the bedrock upon which reproducible and meaningful results are built. Before the mid-20th century, researchers were often hampered by a limited and inadequate selection of buffering agents. Many of the available options were toxic to biological systems, interfered with enzymatic reactions, or were ineffective in the physiologically crucial pH range of 6 to 8. This technical guide delves into the seminal work of Dr. Norman E. Good and his colleagues, who revolutionized biological research with the introduction of a series of zwitterionic buffers, now ubiquitously known as "Good's buffers." We will explore the historical context of their discovery, the rigorous selection criteria that defined their utility, and the practical application of one of the most prominent members of this class, PIPES, in a critical biochemical assay.

From Inadequacy to Innovation: The Dawn of Good's Buffers

In 1966, Dr. Norman E. Good, along with his collaborators, published a landmark paper that addressed a fundamental challenge in biological research: the lack of suitable hydrogen ion buffers for in vitro studies.[1][2][3][4] At the time, commonly used buffers such as phosphate and Tris had significant drawbacks. Phosphate buffers, for instance, could precipitate essential divalent cations, while Tris was found to be toxic to some cellular systems and its pKa was highly sensitive to temperature changes.[5]

Recognizing these limitations, Good and his team embarked on a systematic search for new buffering compounds that would be inert in biological systems while providing stable pH control. This endeavor led to the synthesis and characterization of a series of novel zwitterionic compounds, laying the foundation for a new era of biochemical experimentation.[1][6][7]

The Guiding Principles: Good's Selection Criteria

The success and enduring legacy of Good's buffers can be attributed to the stringent set of criteria they were designed to meet. These principles, outlined in their 1966 publication, remain a benchmark for the development of biological buffers today.

These criteria ensured that the new buffers would be highly soluble in aqueous solutions, would not readily cross biological membranes, would have minimal interaction with essential metal ions, and would be stable under experimental conditions.[1][6][7] Furthermore, their low absorbance in the ultraviolet and visible spectrum prevented interference with common spectrophotometric assays.[1][6]

Physicochemical Properties of Good's Buffers

The initial set of buffers introduced by Good and his colleagues, along with subsequent additions, provided researchers with a versatile toolkit for a wide range of biological applications. The table below summarizes the key physicochemical properties of some of the most commonly used Good's buffers.

| Buffer | pKa at 25°C | Useful pH Range | ΔpKa/°C |

| MES | 6.15 | 5.5 - 6.7 | -0.011 |

| ADA | 6.62 | 6.0 - 7.2 | -0.011 |

| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 |

| ACES | 6.88 | 6.1 - 7.5 | -0.020 |

| MOPS | 7.20 | 6.5 - 7.9 | -0.015 |

| BES | 7.17 | 6.4 - 7.8 | -0.016 |

| TES | 7.40 | 6.8 - 8.2 | -0.020 |

| HEPES | 7.48 | 6.8 - 8.2 | -0.014 |

| Tricine | 8.05 | 7.4 - 8.8 | -0.021 |

| Bicine | 8.26 | 7.6 - 9.0 | -0.018 |

| TAPS | 8.40 | 7.7 - 9.1 | -0.028 |

| CHES | 9.50 | 8.6 - 10.0 | -0.029 |

| CAPS | 10.40 | 9.7 - 11.1 | -0.032 |

A Case Study: The Critical Role of PIPES in Microtubule Polymerization Assays

To illustrate the practical importance of Good's buffers, we will focus on the application of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) in the in vitro microtubule polymerization assay. This assay is a cornerstone of cytoskeletal research and a vital tool in the discovery of anti-cancer drugs that target microtubule dynamics.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their assembly and disassembly are fundamental to cell division, intracellular transport, and the maintenance of cell shape.[8] The polymerization of tubulin into microtubules can be monitored by the increase in turbidity of a solution, which is directly proportional to the mass of the assembled microtubules.[8]

The success of this assay is critically dependent on the buffering system. PIPES is the buffer of choice for this application due to several key properties that align with Good's original criteria:

-

Optimal pKa: With a pKa of 6.76, PIPES provides robust buffering in the optimal pH range for tubulin polymerization (pH 6.8-6.9).[8]

-

Minimal Metal Ion Binding: The assay requires the presence of Mg²⁺ and GTP, which are essential for tubulin polymerization. PIPES does not significantly chelate these crucial components, ensuring their availability for the reaction.[8]

-

Inertness: PIPES is biochemically inert and does not interfere with the structure or function of tubulin.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

The following protocol provides a detailed methodology for performing an in vitro microtubule polymerization assay using a PIPES-based buffer system.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))

-

MgCl₂

-

EGTA

-

GTP (Guanosine-5'-triphosphate)

-

Glycerol

-

Test compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

96-well, half-area, clear-bottom plates

Buffer Preparation (General Tubulin Buffer - G-PEM):

-

Prepare an 80 mM PIPES stock solution and adjust the pH to 6.9 with KOH.

-

Prepare stock solutions of 2 mM MgCl₂ and 0.5 mM EGTA.

-

Combine the stock solutions to create the G-PEM buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

For the final polymerization buffer, add 10% (v/v) glycerol.

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep the tubulin solution on ice at all times.[9]

-

Prepare a 10 mM stock solution of GTP in G-PEM buffer.

-

Prepare 10X stock solutions of test compounds and controls (e.g., 100 µM paclitaxel, 100 µM nocodazole) in G-PEM buffer.

-

-

Assay Setup:

-

Initiation of Polymerization:

-

Just before starting the assay, add GTP to the tubulin solution to a final concentration of 1 mM.

-

Using a multichannel pipette, add 90 µL of the tubulin/GTP solution to each well of the 96-well plate. The final volume in each well will be 100 µL.[9]

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.[9]

-

Conclusion

The development of Good's buffers was a transformative event in biological and biochemical research. By establishing a set of rigorous criteria for the ideal biological buffer, Norman Good and his colleagues provided the scientific community with a suite of tools that enabled more precise, reproducible, and physiologically relevant experiments. The enduring legacy of their work is evident in the countless research articles, laboratory protocols, and drug discovery programs that continue to rely on these indispensable reagents. The example of PIPES in the microtubule polymerization assay underscores the profound impact that a well-chosen buffer can have on the outcome and interpretation of an experiment. As research continues to advance into increasingly complex biological systems, the foundational principles laid out by Good and his team will undoubtedly continue to guide the development and selection of the next generation of biological buffers.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Hydrogen ion buffers for biological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Good, N.E., Winget, G.D., Winter, W., et al. (1966) Hydrogen Ion Buffers for Biological Research. Biochemistry, 5, 467-477. - References - Scientific Research Publishing [scirp.org]

- 4. Good, N.E., Winget, G.D., Winter, W., Connolly, T.N., Izawa, S. and Singh, R.M.M. (1966) Hydrogen ion buffers for biological research. Biochemistry, 5, 467-477.doi10.1021/bi00866a011 - References - Scientific Research Publishing [scirp.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Good's buffers - Wikipedia [en.wikipedia.org]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. benchchem.com [benchchem.com]

- 9. interchim.fr [interchim.fr]

The Solubility of PIPES Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of the sodium salts of Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES), a zwitterionic buffer widely employed in biological and pharmaceutical research. An understanding of its solubility in various solvents is critical for the precise preparation of buffer solutions and the design of robust experimental conditions in a multitude of applications, including cell culture, enzyme kinetics, and protein purification.

Core Principles of PIPES Solubility

PIPES is a member of the "Good's buffers," a series of compounds developed to meet specific criteria for biological research. A key characteristic of these buffers is their high solubility in aqueous solutions and intentionally minimal solubility in organic solvents. This property is advantageous as it reduces the likelihood of the buffer interfering with biological systems by crossing cell membranes.

The solubility of PIPES is significantly influenced by pH. The free acid form of PIPES has limited solubility in water. However, converting it to its sodium salt form through deprotonation with a base like sodium hydroxide dramatically increases its aqueous solubility. Various sodium salt forms of PIPES are commercially available, including the monosodium, disodium, and sesquisodium salts, each with distinct solubility properties.

Quantitative Solubility Data

Table 1: Solubility of PIPES Monosodium Salt (C₈H₁₇N₂NaO₆S₂)

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Room Temperature | 0.05 M[1] | Forms a clear, colorless solution.[2] |

| 0.1 N Sodium Hydroxide | Room Temperature | 250 mg/mL[1][3] | The addition of a base significantly increases solubility. |

| Ethanol | Not Reported | Expected to be very low | As a Good's buffer, minimal solubility in organic solvents is a key characteristic.[4] |

| Methanol | Not Reported | Expected to be very low | |

| Dimethyl Sulfoxide (DMSO) | Not Reported | Expected to be very low |

Table 2: Solubility of PIPES Disodium Salt (C₈H₁₆N₂Na₂O₆S₂)

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Room Temperature | 0.5 g/mL[5] | Forms a clear, colorless solution.[5] |

| Ethanol | Not Reported | Expected to be very low | |

| Methanol | Not Reported | Expected to be very low | |

| Dimethyl Sulfoxide (DMSO) | Not Reported | Expected to be very low |

Table 3: Solubility of PIPES Sesquisodium Salt (C₈H₁₆.₅N₂Na₁.₅O₆S₂)

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Room Temperature | 10% (w/v)[6] | Forms a clear, colorless solution.[6] |

| Ethanol | Not Reported | Expected to be very low | |

| Methanol | Not Reported | Expected to be very low | |

| Dimethyl Sulfoxide (DMSO) | Not Reported | Expected to be very low |

Experimental Protocols

This section provides a detailed methodology for determining the equilibrium solubility of a PIPES sodium salt in a given solvent. This protocol can be adapted for various solvents and temperatures.

Protocol 1: Determination of Equilibrium Solubility

1. Materials:

-

This compound salt (monosodium, disodium, or sesquisodium)

-

Solvent of interest (e.g., deionized water, ethanol, methanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

A validated analytical method for quantifying PIPES concentration (e.g., HPLC, UV-Vis spectrophotometry, or a validated titration method)

-

pH meter (for aqueous solutions)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound salt to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully separate the supernatant (the clear, saturated solution) from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm) to remove any suspended particles. Ensure that the filter material is compatible with the solvent being used.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved this compound salt.

-

-

Calculation:

-

Calculate the solubility of the this compound salt in the solvent using the following formula, accounting for any dilution factors:

-

Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor

-

-

3. Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Specify the form of the this compound salt, the solvent, and the temperature at which the solubility was determined.

Visualization of Workflows and Pathways

General Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound like this compound salt.

PIPES Buffer in a Simplified MAP Kinase (MAPK) Signaling Pathway

PIPES buffer is often utilized in in vitro kinase assays due to its low metal ion binding capacity, which is crucial for studying metal-dependent enzymes like those in the MAPK signaling cascade. The following diagram illustrates a simplified representation of the MAPK pathway.

References

molecular structure and formula of PIPES sodium salt

An In-depth Technical Guide to PIPES Sodium Salt: Molecular Structure, Properties, and Applications

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) sodium salt is a zwitterionic biological buffer that is widely utilized in biochemistry, cell culture, and molecular biology research.[1][2] As one of the "Good's buffers" developed in the 1960s, it is valued for its pKa near physiological pH, minimal interaction with metal ions, and limited permeability through biological membranes.[1][3][4] This guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and common experimental protocols for this compound salt, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound salt is the monosodium salt of piperazine-N,N′-bis(2-ethanesulfonic acid).[5] The core of its structure is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. Each nitrogen atom is substituted with an ethanesulfonic acid group. The presence of the sulfonic acid groups and the tertiary amine groups of the piperazine ring gives PIPES its zwitterionic character.

Chemical Formula: C₈H₁₇N₂NaO₆S₂[3][5]

Synonyms:

-

Na-PIPES

-

Piperazine-1,4-diethanesulfonate sodium salt

-

1,4-Piperazinediethanesulfonic acid sodium salt

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt[6]

Physicochemical Properties

The utility of this compound salt as a buffer is defined by its distinct physicochemical properties. These properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 324.35 g/mol | [3][5][6] |

| Appearance | White crystalline powder | [3] |

| Purity (Assay) | ≥99% (titration) | [3] |

| pKa (25 °C) | 6.8 | |

| Useful pH Range | 6.1 - 7.5 | [1][3] |

| Melting Point | >300 °C | [3] |

| Solubility | 0.1 M NaOH: 250 mg/mL | [3] |

| UV Absorbance (0.1M in H₂O) | A260nm: ≤0.06, A280nm: ≤0.04 | [7] |

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound salt.

Caption: 2D structure of this compound salt.

Experimental Protocols

Preparation of a 0.1 M PIPES Buffer Solution (pH 7.2)

PIPES free acid has poor solubility in water; therefore, the sodium salt is often used, or the pH is adjusted with a base to facilitate dissolution.[1][8][9]

Materials:

-

PIPES free acid (MW: 302.37 g/mol )

-

10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution[9]

-

Deionized water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers and a 1 L volumetric flask

Protocol:

-

Calculate the required mass: For a 1 L solution of 0.1 M PIPES, weigh out 30.24 g of PIPES free acid.[9]

-

Initial Dissolution: Add approximately 800 mL of dH₂O to a beaker with a magnetic stir bar. While stirring, slowly add the weighed PIPES free acid. The powder will not dissolve completely at this stage.[9]

-

pH Adjustment:

-

Calibrate the pH meter at the temperature you will be using the buffer.

-

Immerse the pH electrode in the PIPES suspension.

-

Slowly add the 10 N NaOH solution dropwise. The PIPES powder will begin to dissolve as the pH increases.[9]

-

Continue to add NaOH while monitoring the pH until all the PIPES has dissolved and the pH is stable at your target of 7.2.

-

-

Final Volume Adjustment:

-

Carefully transfer the buffer solution into a 1 L volumetric flask.

-

Rinse the beaker with a small amount of dH₂O and add it to the flask to ensure a complete transfer.

-

Add dH₂O to bring the final volume to the 1 L mark.[9]

-

-

Final Check and Storage:

-

Invert the flask several times to ensure the solution is homogenous.

-

Re-check the pH of the final solution.

-

Store the buffer in a labeled, sealed container at room temperature or 4°C. For long-term storage, sterile filtration is recommended.[9]

-

Applications in Research

This compound salt is a versatile buffer used in a variety of biological and biochemical applications due to its non-toxic nature and stability.[2]

-

Cell Culture: It is frequently used in cell culture media because its pKa is close to physiological pH.[1]

-

Microscopy: It has been used to prepare BRB80 buffer for imaging microtubules and kinesin molecules via fluorescence microscopy.[2] It is also a component of PEM fixation solutions.[2]

-

Biochemical Assays: PIPES is suitable for use in the bicinchoninic acid (BCA) assay.[1] It has also been used in studies on the stability of α-nitrosyl-hemoglobin in red blood cells.[2]

-

Chromatography and Electrophoresis: It serves as a running buffer in gel electrophoresis and as an eluent in isoelectric focusing and chromatography.[1]

Logical Workflow for Buffer Preparation

The following diagram outlines the logical steps for preparing a PIPES buffer solution.

Caption: Workflow for PIPES buffer preparation.

References

- 1. PIPES | 5625-37-6 [chemicalbook.com]

- 2. This compound salt, 10010-67-0, P2949, Sigma-Aldrich [sigmaaldrich.com]

- 3. You are being redirected... [bio-world.com]

- 4. biocompare.com [biocompare.com]

- 5. This compound | C8H17N2NaO6S2 | CID 23670851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. PIPES.Na - Products - Hopax Fine Chemicals [hopaxfc.com]

- 8. How to solve the problem of insoluble PIPES buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Zwitterionic Nature of PIPES Buffer and Its Implications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a high-purity zwitterionic buffering agent developed by Dr. Norman Good and colleagues in the 1960s to meet the stringent demands of biological research.[1][2] Its molecular structure, featuring both acidic and basic functional groups, confers a zwitterionic nature that makes it an invaluable tool for maintaining stable pH conditions in a wide array of sensitive biochemical and cellular assays.[3][4] This technical guide provides an in-depth examination of the core properties of PIPES, its experimental applications, and the critical implications of its zwitterionic character for researchers.

The Zwitterionic Core of PIPES

A zwitterion is a molecule that contains both positive and negative charges, rendering it electrically neutral overall.[5] In PIPES, this characteristic arises from its piperazine ring, which contains two tertiary amine groups, and two ethanesulfonic acid groups. At physiological pH, the sulfonic acid groups are deprotonated (negative charge), while the piperazine nitrogen atoms are protonated (positive charge).

This dual nature is fundamental to its function. It ensures high water solubility (as its salt form) and, critically, renders the buffer largely impermeable to biological membranes, a key feature for experiments requiring stable extracellular pH without affecting intracellular processes.[6][7][8]

Core Physicochemical Properties

The utility of a buffer is defined by its physicochemical properties. PIPES was specifically designed to be inert in biological systems while providing robust pH control.[9] Its key properties are summarized below.

| Property | Value | Implication for Researchers |

| Molecular Weight | 302.37 g/mol [6] | Essential for accurate preparation of buffer solutions of a specific molarity. |

| pKa at 25°C | 6.76[6] | The pH at which the acidic and basic forms are balanced; the point of maximum buffering capacity. |

| Effective pH Range | 6.1 – 7.5[1][6] | Ideal for experiments mimicking physiological conditions, which typically require a pH between 6.8 and 7.4.[10][11] |

| ΔpKa/°C | -0.0085[6][12] | Indicates a low sensitivity of pKa to temperature changes, ensuring pH stability in experiments conducted at various temperatures.[12][13] |

| Metal Ion Binding | Negligible for Ca²⁺, Mg²⁺, Mn²⁺, Cu²⁺[12][14] | A critical advantage for studying metalloenzymes or reactions where divalent cations are essential cofactors.[13][15][16] |

| Solubility in Water | Low as free acid (~1 g/L at 100°C)[6][12] | The free acid is poorly soluble; dissolution requires titration with a base (e.g., NaOH or KOH) to form the soluble salt.[6][17][18] |

Implications of the Zwitterionic Nature for Research

The unique zwitterionic structure of PIPES leads to several advantageous implications for experimental design and data integrity.

-

Minimal Interaction with Metal Ions : Unlike phosphate or Tris buffers, PIPES does not form significant complexes with most divalent metal ions.[9][14] This is crucial in enzyme kinetics, where metal ions often act as cofactors. Using PIPES ensures that the buffer does not chelate these essential ions, which would otherwise inhibit enzyme activity and lead to inaccurate results.[13][15]

-

Physiological pH Range Stability : With a pKa of 6.76, PIPES provides excellent buffering capacity in the physiological pH range of 6.1 to 7.5.[10][19] This makes it a superior choice for cell culture work, protein purification, and biochemical assays that need to mimic in vivo conditions.[3][20]

-

Exclusion from Biological Membranes : The charged nature of the zwitterion at neutral pH prevents PIPES from crossing cell membranes. This is a significant benefit in cell culture and live-cell imaging, as it maintains a stable extracellular environment without altering the intracellular pH or ionic balance.

-

Low Interference in Assays : PIPES exhibits low absorbance in the UV-visible spectrum, minimizing interference in spectrophotometric assays used to monitor reaction kinetics.[3][11]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. How do zwitterions act as buffers? | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. repositorium.uminho.pt [repositorium.uminho.pt]

- 8. Reproducibility with Biological Buffers [sigmaaldrich.com]

- 9. GOODâs BuffersââPIPES and HEPES [yacooscience.com]

- 10. PIPES - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 16. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 17. benchchem.com [benchchem.com]

- 18. What is Pipes buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 19. bostonbioproducts.com [bostonbioproducts.com]

- 20. PIPES - Severn Biotech [severnbiotech.com]

Methodological & Application

Application Notes and Protocols for PIPES Sodium Salt in Cell Culture Media Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) sodium salt is a zwitterionic biological buffer widely used in cell culture and other biochemical applications.[1] As one of the "Good's buffers," it is valued for its pKa of approximately 6.8 at 25°C, which is within the physiological pH range, making it an effective buffer for many cell culture systems.[1][2] Its utility is further enhanced by its minimal interaction with most divalent metal ions.[1] PIPES is considered non-toxic to cells at typical working concentrations and is impermeable to cell membranes.[3] These properties make PIPES sodium salt a valuable component in the formulation of cell culture media, particularly for sensitive cell lines and specific experimental conditions.

These application notes provide a comprehensive overview of the physicochemical properties of this compound salt, detailed protocols for its preparation and use in cell culture, and a summary of its performance characteristics.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound salt is provided below for easy reference.

| Property | Value |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt |

| Molecular Formula | C₈H₁₇N₂NaO₆S₂ |

| Molecular Weight | 324.35 g/mol [3] |

| pKa at 25°C | 6.8[2] |

| Effective Buffering pH Range | 6.1 – 7.5[2] |

| Solubility in Water | The free acid form is poorly soluble. The sodium salt is soluble in water. |

| Solubility in Aqueous NaOH | The free acid form is soluble in aqueous NaOH.[1] |

Applications in Cell Culture

This compound salt is a versatile buffering agent with a range of applications in cell culture, including:

-

Maintaining Physiological pH: Its pKa near physiological pH makes it an excellent choice for maintaining stable pH in cultures of mammalian cells, including primary neurons and various cell lines.[3][4]

-

Reducing Cytotoxicity: Compared to some other buffers, PIPES is generally considered to have low toxicity at typical working concentrations (10-25 mM).[5]

-

Minimal Metal Ion Interaction: PIPES does not form significant complexes with most divalent metal ions, which is advantageous in studies of metalloenzymes or other processes where metal ion concentration is critical.[1]

-

Histology and Microscopy: PIPES has been documented to minimize the loss of lipids during the fixation of tissues for electron microscopy.[6]

Experimental Protocols

Protocol 1: Preparation of a 0.5 M Sterile this compound Salt Stock Solution

This protocol describes the preparation of a 0.5 M sterile stock solution of this compound salt.

Materials:

-

This compound salt powder

-

High-purity, cell culture grade water

-

Sterile filter unit (0.22 µm pore size)

-

Sterile storage bottles

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Weigh this compound Salt: Accurately weigh 162.17 g of this compound salt powder to prepare 1 L of 0.5 M solution.

-

Dissolution: Add the this compound salt powder to a beaker containing approximately 800 mL of high-purity water.

-

Stirring: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

-

pH Adjustment: Carefully monitor the pH using a calibrated pH meter. Adjust the pH to the desired value (typically between 7.0 and 7.4 for cell culture applications) using sterile 1 N NaOH or 1 N HCl.

-

Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder. Add high-purity water to bring the final volume to 1 L.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

Storage: Store the sterile 0.5 M this compound salt stock solution at 2-8°C.

Caption: Workflow for preparing a sterile this compound salt stock solution.

Protocol 2: Supplementing Cell Culture Medium with this compound Salt

This protocol outlines the steps for adding the sterile this compound salt stock solution to a basal cell culture medium.

Materials:

-

Sterile 0.5 M this compound salt stock solution (from Protocol 1)

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Other required supplements (e.g., Fetal Bovine Serum (FBS), antibiotics)

-

Sterile serological pipettes and tubes

-

Laminar flow hood

Procedure:

-

Determine Final Concentration: The optimal working concentration of PIPES in cell culture media typically ranges from 10 mM to 25 mM.[5] The ideal concentration should be determined empirically for each cell line and application.

-

Calculate Required Volume: Calculate the volume of the 0.5 M PIPES stock solution needed to achieve the desired final concentration in your total volume of cell culture medium using the formula: Volume of PIPES stock (mL) = (Desired final concentration (mM) × Total volume of medium (mL)) / 500 mM

-

Aseptic Addition: In a laminar flow hood, aseptically add the calculated volume of the sterile 0.5 M PIPES stock solution to the basal cell culture medium.

-

Add Other Supplements: Add other required supplements, such as FBS and antibiotics, to the medium.

-

Mix and Use: Gently mix the final medium to ensure uniform distribution of all components. The PIPES-buffered medium is now ready for use.

Caption: Workflow for supplementing cell culture medium with PIPES.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol describes a method to assess the potential cytotoxicity of this compound salt on a specific cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

PIPES-buffered cell culture medium at various concentrations (e.g., 10, 25, 50, 100 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

Treatment: Remove the existing medium and replace it with fresh medium containing different concentrations of this compound salt. Include a control group with no added PIPES.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Performance and Considerations

Comparison with HEPES Buffer

PIPES and HEPES are two of the most common zwitterionic buffers used in cell culture. The choice between them depends on the specific experimental requirements.

| Feature | This compound Salt | HEPES |

| pKa at 25°C | 6.8[2] | ~7.5 |

| Buffering Range | 6.1 - 7.5[2] | 6.8 - 8.2 |

| Solubility (Free Acid) | Poorly soluble in water.[1] | Readily soluble in water. |

| Metal Ion Binding | Negligible for most divalent ions.[1] | Negligible for most divalent ions. |

| Radical Formation | Can form radicals, not ideal for redox studies.[1] | Less prone to radical formation than PIPES.[2] |

| Phototoxicity | Not known to be phototoxic.[2] | Can be phototoxic in the presence of riboflavin and light.[2] |

Limitations and Potential for Artifacts

While PIPES is a robust buffer, researchers should be aware of its limitations:

-

Radical Formation: PIPES can form radicals, making it unsuitable for experiments involving redox reactions.[1]

-

Solubility of Free Acid: The free acid form of PIPES has low water solubility, requiring the use of the more soluble sodium salt or pH adjustment with a base for dissolution.[1]

-

Morphological Artifacts: In some applications, such as tissue fixation for electron microscopy, the choice of buffer can influence cellular morphology. While PIPES has been shown to be superior to some other buffers in preserving ultrastructural details, it is always advisable to empirically determine the optimal fixation conditions.[6]

Signaling Pathway Considerations

The choice of buffering agent can potentially influence cellular signaling pathways. While specific, direct effects of PIPES on major signaling cascades like the MAPK/ERK pathway have not been extensively documented in readily available literature, it is a critical parameter to consider. The maintenance of a stable extracellular pH is crucial for the function of many cell surface receptors and ion channels that can trigger intracellular signaling events. Any significant pH shifts can indirectly affect signaling. For experiments focused on specific signaling pathways, it is recommended to validate that the chosen buffer and its concentration do not introduce unintended artifacts.

Caption: PIPES maintains pH, indirectly affecting signaling pathways.

Conclusion

This compound salt is a reliable and effective buffering agent for a wide range of cell culture applications. Its physiological pKa, low toxicity, and minimal interaction with metal ions make it a valuable tool for researchers. By following the provided protocols and considering the performance characteristics and limitations, scientists can successfully incorporate this compound salt into their cell culture media formulations to ensure stable and reproducible experimental conditions. As with any reagent, empirical validation for specific cell lines and experimental setups is recommended for optimal results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of primary hippocampal neurons [protocols.io]

- 4. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]

- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of PIPES buffer in the fixation of mammalian and marine tissues for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of PIPES Buffer in Electron Microscopy Sample Preparation: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of electron microscopy (EM), the preservation of cellular ultrastructure in a near-native state is paramount for obtaining high-fidelity images and accurate data. The choice of buffer during the initial fixation step is a critical determinant of sample quality. PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer has emerged as a superior choice for a wide range of EM applications due to its unique chemical properties that offer significant advantages over traditional buffers like cacodylate and phosphate.[1][2] This document provides detailed application notes, experimental protocols, and comparative data on the use of PIPES buffer in electron microscopy sample preparation.

PIPES is a zwitterionic "Good's" buffer with a pKa of 6.76 at 25°C, making it an excellent buffering agent in the physiological pH range of 6.1 to 7.5.[2] Its organic nature minimizes the extraction of cellular components, leading to enhanced preservation of delicate structures.[1][2]

Key Advantages of PIPES Buffer in Electron Microscopy

PIPES buffer offers several distinct advantages that contribute to high-quality ultrastructural analysis:

-

Superior Ultrastructural Preservation: PIPES buffer consistently provides excellent preservation of fine cellular details, including membranes and cytoskeletal elements.[2][3][4] This is particularly beneficial for delicate samples or when longer fixation times are required.[4]

-

Reduced Lipid Extraction: One of the most significant advantages of PIPES buffer is its ability to minimize the loss of lipids during sample preparation.[1][3][5] This is crucial for maintaining the integrity of cellular membranes. Studies have shown a significant reduction in lipid extraction when using PIPES-buffered glutaraldehyde compared to cacodylate-buffered fixatives.[5]

-

Minimized Artifacts: As an organic buffer, PIPES is less likely to react with cellular components, thereby reducing the extraction of proteins and other macromolecules that can occur with inorganic buffers like phosphate.[1]

-

Non-Toxicity: Unlike cacodylate buffer, which contains arsenic and is highly toxic, PIPES is a non-toxic and safer alternative for laboratory personnel.[1]

-

Compatibility with Elemental Analysis: PIPES buffer does not contribute extraneous ions, making it an ideal choice for studies involving energy-dispersive X-ray analysis (EDXA) where accurate elemental composition is required.[4]

Data Presentation: Comparison of Buffers

The choice of buffer can significantly impact the quality of ultrastructural preservation. The following table summarizes a comparison between PIPES, cacodylate, and phosphate buffers.

| Feature | PIPES Buffer | Cacodylate Buffer | Phosphate Buffer |

| Chemical Nature | Zwitterionic organic buffer | Organic arsenate buffer | Inorganic phosphate buffer |

| pH Range | 6.1 - 7.5 | 6.4 - 7.4 | 5.8 - 8.0 |

| Ultrastructural Preservation | Excellent, especially for delicate structures | Good | Good, but can cause some extraction |

| Lipid Retention | High (Significant reduction in lipid loss)[5] | Moderate (Can cause lipid extraction) | Moderate to Low (Can cause lipid extraction) |

| Toxicity | Non-toxic | Highly toxic (contains arsenic) | Non-toxic |

| Interaction with Fixatives | Inert | Inert | Can precipitate with some fixatives |

| Suitability for EDXA | Excellent | Not suitable (contains arsenic) | Can interfere due to phosphate peak |

Experimental Protocols

Protocol 1: Preparation of 0.1 M PIPES Buffer Stock Solution

Materials:

-

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), free acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (1 N)

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weigh out 30.24 g of PIPES free acid and add it to 800 mL of distilled water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

The free acid form of PIPES has low solubility in water. While stirring, slowly add 1 N NaOH or KOH dropwise to the solution.

-

Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the PIPES powder is completely dissolved and the desired pH (typically 7.2-7.4 for mammalian tissues and 6.8 for plant tissues) is reached.

-

Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with distilled water.

-

Store the 0.1 M PIPES buffer solution at 4°C. For long-term storage, the solution can be filter-sterilized.

Protocol 2: Standard Fixation of Mammalian Tissues for TEM

Materials:

-

Freshly dissected mammalian tissue

-

0.1 M PIPES buffer, pH 7.2-7.4

-

Glutaraldehyde (EM grade), 25% or 50% aqueous solution

-

Osmium tetroxide (OsO₄)

-

Ethanol series (50%, 70%, 90%, 100%)

-

Propylene oxide

-

Epoxy resin embedding medium

Procedure:

-

Primary Fixation:

-

Immediately after dissection, cut the tissue into small cubes (no larger than 1 mm³).

-

Prepare the primary fixative solution: 2.5% glutaraldehyde in 0.1 M PIPES buffer (pH 7.2-7.4).

-

Immerse the tissue blocks in the fixative solution for 2-4 hours at 4°C.

-

-

Washing:

-

Wash the tissue blocks three times for 10 minutes each in 0.1 M PIPES buffer at 4°C.

-

-

Post-fixation:

-

Prepare a 1% osmium tetroxide solution in 0.1 M PIPES buffer.

-

Post-fix the tissue blocks for 1-2 hours at 4°C in the dark.

-

-

Washing:

-

Wash the tissue blocks three times for 10 minutes each with distilled water at room temperature.

-

-

Dehydration:

-

Dehydrate the tissue through a graded series of ethanol (e.g., 50%, 70%, 90%, and 3 changes of 100%) for 10-15 minutes at each step.

-

-

Infiltration:

-

Infiltrate the tissue with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.

-

Infiltrate with pure epoxy resin for at least 3 hours or overnight.

-

-

Embedding:

-

Embed the tissue blocks in fresh epoxy resin in embedding molds and polymerize at 60°C for 48 hours.

-

Protocol 3: Fixation of Plant Tissues for TEM

Materials:

-

Fresh plant tissue

-

0.1 M PIPES buffer, pH 6.8

-

Glutaraldehyde (EM grade), 25% or 50% aqueous solution

-

Paraformaldehyde

-

Osmium tetroxide (OsO₄)

-

Ethanol series (50%, 70%, 90%, 100%)

-

Propylene oxide

-

Epoxy resin embedding medium

Procedure:

-

Primary Fixation:

-

Cut small pieces of plant tissue (approx. 1 mm³) in a drop of fixative.

-

Prepare the primary fixative solution: 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M PIPES buffer (pH 6.8).

-

Immerse the tissue in the fixative solution and apply a vacuum for 15-30 minutes to aid infiltration. Fix for a total of 2-4 hours at room temperature.

-

-

Washing:

-

Wash the tissue three times for 15 minutes each in 0.1 M PIPES buffer.

-

-

Post-fixation:

-

Post-fix in 1% osmium tetroxide in 0.1 M PIPES buffer for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the tissue three times for 10 minutes each with distilled water.

-

-

Dehydration, Infiltration, and Embedding:

-

Follow steps 5-7 from Protocol 2.

-

Mandatory Visualizations

Caption: Decision-making flowchart for selecting an appropriate buffer in electron microscopy.

Caption: A standard workflow for preparing biological samples for TEM using PIPES buffer.

References